Sodium 2-(pyridazin-4-yl)pyrimidine-5-carboxylate
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Overview
Description
Sodium 2-(pyridazin-4-yl)pyrimidine-5-carboxylate is a chemical compound that has garnered attention in the field of medical research due to its potential therapeutic effects. This compound is known for its unique structure, which includes a pyridazine ring fused with a pyrimidine ring, making it a valuable scaffold in medicinal chemistry.
Mechanism of Action
Target of Action
Related compounds, such as triazole-pyrimidine hybrids, have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models, suggesting that Sodium 2-(pyridazin-4-yl)pyrimidine-5-carboxylate may have similar targets .
Mode of Action
Related compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have been shown to have promising neuroprotective and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(pyridazin-4-yl)pyrimidine-5-carboxylate typically involves the reaction of pyridazine derivatives with pyrimidine carboxylates under specific conditions. One common method includes the use of sodium hydroxide as a base to facilitate the reaction. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(pyridazin-4-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridazine or pyrimidine rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-pyrimidine dioxides, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
Sodium 2-(pyridazin-4-yl)pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and neuroprotective agent.
Medicine: Explored for its therapeutic effects in treating neurodegenerative diseases and inflammation.
Industry: Utilized in the development of new materials and catalysts
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs.
Pyrimidine Derivatives: Compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
Sodium 2-(pyridazin-4-yl)pyrimidine-5-carboxylate stands out due to its dual-ring structure, which combines the properties of both pyridazine and pyrimidine rings. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
sodium;2-pyridazin-4-ylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2.Na/c14-9(15)7-3-10-8(11-4-7)6-1-2-12-13-5-6;/h1-5H,(H,14,15);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACUNZCIKRAEIS-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1C2=NC=C(C=N2)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N4NaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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